

The Discovery and Development of Art558: A Potent and Selective Polθ Inhibitor

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Compound of Interest

Compound Name: Art558

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This in-depth technical guide details the discovery, mechanism of action, and preclinical development of **Art558**, a first-in-class, potent, and selective allosteric inhibitor of DNA Polymerase Theta (Polθ). **Art558** represents a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations. This document provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying signaling pathways modulated by this novel inhibitor.

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.^{[1][2]} While Polθ expression is limited in healthy tissues, it is frequently overexpressed in cancer cells, making it an attractive therapeutic target.^{[3][4]} In cancers with compromised homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, cells become heavily reliant on alternative repair pathways like TMEJ for survival. The inhibition of Polθ in such contexts leads to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal cells.^{[1][2][5]} **Art558** was identified as a potent and selective small-molecule inhibitor of Polθ, demonstrating significant potential in preclinical models of BRCA-deficient cancers and in overcoming resistance to PARP inhibitors.^{[1][2][6]}

Discovery and Biochemical Characterization

Art558 was discovered through high-throughput screening for inhibitors of Polθ's polymerase activity.^[1] It is a low molecular weight, allosteric inhibitor that binds to the catalytic domain of Polθ.^{[1][6]}

Biochemical Activity

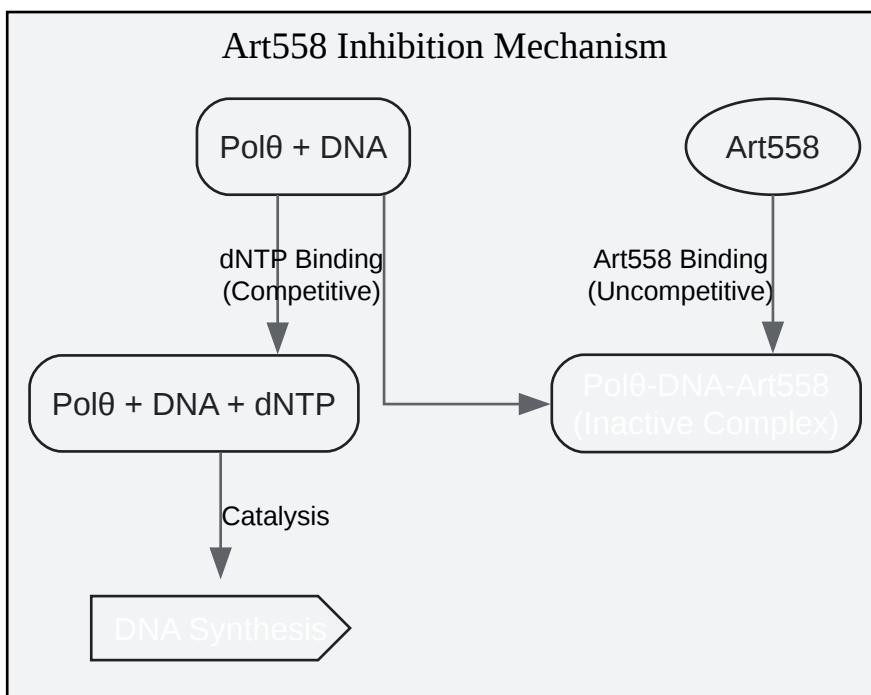
Art558 exhibits potent and selective inhibition of Polθ's polymerase function with a biochemical half-maximal inhibitory concentration (IC50) in the nanomolar range.

Parameter	Value	Assay	Reference
Biochemical IC50	7.9 nM	Primer extension assay	[5][7][8]
Cellular EC50	150 nM	TMEJ Reporter Assay	[9][10]

Table 1: Biochemical and Cellular Potency of **Art558**

Mechanism of Inhibition

Kinetic studies have revealed that **Art558** acts as a non-competitive inhibitor with respect to dNTPs and an uncompetitive inhibitor with respect to the DNA substrate.^{[9][10]} This suggests that **Art558** binds to an allosteric site on the Polθ enzyme, rather than the active site for dNTP or DNA binding.^[10]



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Figure 1: Art558's uncompetitive inhibition with respect to DNA.

Cellular Mechanism of Action and Preclinical Efficacy

Art558's primary cellular effect is the inhibition of the TMEJ DNA repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer cells.

Synthetic Lethality in BRCA-Deficient Cancers

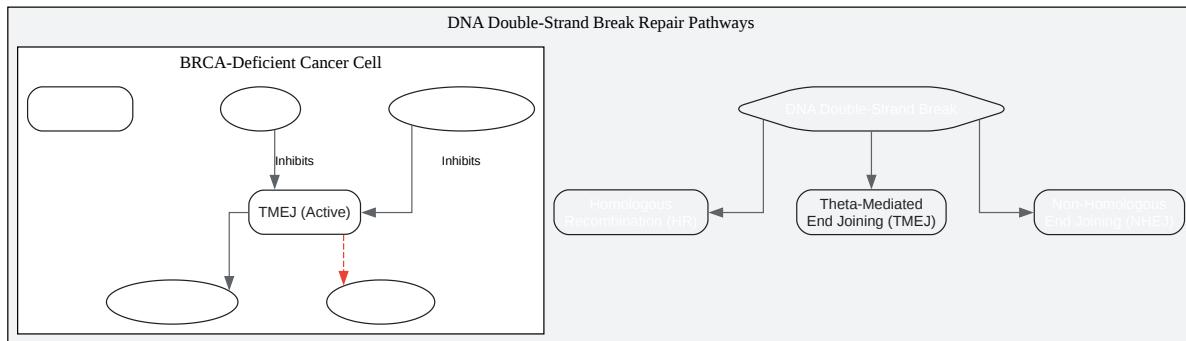
Art558 demonstrates potent synthetic lethality in cancer cell lines with mutations in BRCA1 or BRCA2. This selective killing of cancer cells is a cornerstone of its therapeutic potential.

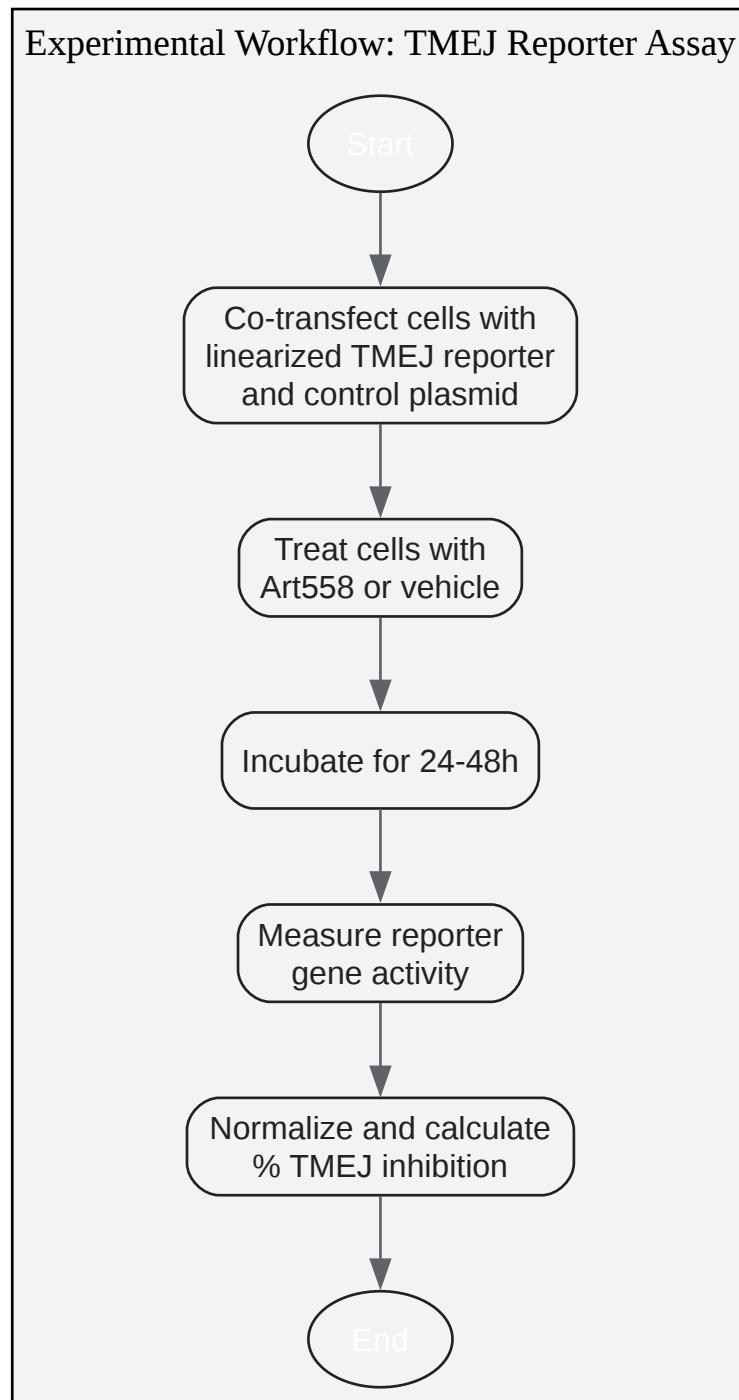
Cell Line	Genotype	Effect of Art558	Reference
DLD-1	BRCA2 -/-	Increased cell death, γH2AX accumulation	[6][7]
CAPAN-1	BRCA2 mutant	Decreased cell viability	[6]
MDA-MB-436	BRCA1 mutant	Sensitivity to Art558	[7]

Table 2: Synthetic Lethal Effects of **Art558** in BRCA-Deficient Cell Lines

Synergy with PARP Inhibitors and Overcoming Resistance

Art558 shows a strong synergistic effect when combined with PARP inhibitors (PARPi), such as olaparib.[2][6] This combination leads to enhanced cancer cell killing.[2] Furthermore, **Art558** is effective in cancer cells that have developed resistance to PARP inhibitors, often through mechanisms involving the 53BP1/Shieldin complex.[1][6] Loss of the Shieldin complex, which causes PARPi resistance, confers sensitivity to Polθ inhibitors.[6][10]





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